帕利塔普雷韦
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
帕瑞替普韦是一种直接作用抗病毒药物,作为联合疗法的一部分用于治疗慢性丙型肝炎,这是一种由丙型肝炎病毒 (HCV) 感染引起的传染性肝病。 它对 HCV 基因型 1 和 4 特别有效 . 帕瑞替普韦通过抑制 NS3/4A 丝氨酸蛋白酶发挥作用,该酶对病毒复制至关重要 .
科学研究应用
帕瑞替普韦已被广泛研究其对慢性丙型肝炎病毒感染的治疗作用。 它在联合疗法中显示出有希望的结果,获得了高持续病毒学应答率 . 此外,最近的研究探索了其在治疗急性肺损伤方面的潜力,证明了其降低炎症细胞浸润和肺间质增厚的能力 . 帕瑞替普韦的应用扩展到多个领域,包括药物化学、药理学和病毒学。
作用机制
生化分析
Biochemical Properties
Paritaprevir plays a significant role in biochemical reactions, particularly as an inhibitor of the HCV NS3/4A protease . This enzyme is crucial for the life cycle of the HCV, and by inhibiting it, Paritaprevir prevents the virus from replicating .
Cellular Effects
Paritaprevir affects various types of cells, primarily those infected with HCV. By inhibiting the NS3/4A protease, Paritaprevir disrupts the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Paritaprevir involves binding to the HCV NS3/4A protease and inhibiting its function . This prevents the protease from cleaving the HCV polyprotein, a necessary step in the replication of the virus .
Temporal Effects in Laboratory Settings
Paritaprevir displays highly variable, nonlinear pharmacokinetics . Over time, the effects of Paritaprevir can change due to its metabolism and excretion . In the presence of ritonavir, another antiviral drug, Paritaprevir is excreted mostly unchanged in feces via biliary excretion .
Metabolic Pathways
Paritaprevir is primarily metabolized by cytochrome P450 (CYP) 3A4 . It is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . In the presence of ritonavir, Paritaprevir is excreted mostly unchanged in feces via biliary excretion .
Transport and Distribution
Following a single dose administration of Paritaprevir co-dosed with ritonavir, approximately 88% of the radioactivity was recovered in feces with limited radioactivity (8.8%) in urine . This suggests that Paritaprevir is transported and distributed within cells and tissues, and is primarily excreted via the biliary route .
准备方法
帕瑞替普韦的合成涉及多个步骤,从包含肟基 P-货架部分的抑制剂开始。 雅培实验室和 Enanta 制药公司之间的合作努力导致了帕瑞替普韦的产生,它结合了新型 P-菲啶和 P3-酰胺封端基团 . 帕瑞替普韦的工业生产通常通过利托那韦进行药代动力学增强,以提高其疗效 .
化学反应分析
帕瑞替普韦经历各种化学反应,主要涉及其与 NS3/4A 丝氨酸蛋白酶的相互作用。 已知该化合物通过与活性位点结合来抑制蛋白酶,从而阻止病毒多蛋白裂解为病毒复制所需的活性蛋白 . 这些反应中使用的常见试剂包括利托那韦,它能增强帕瑞替普韦的生物利用度 .
相似化合物的比较
属性
Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. | |
CAS 编号 |
1216941-48-8 |
分子式 |
C40H43N7O7S |
分子量 |
765.9 g/mol |
IUPAC 名称 |
(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |
InChI 键 |
UAUIUKWPKRJZJV-AOMWZFMUSA-N |
SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
手性 SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
规范 SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
外观 |
White to off-white powder |
纯度 |
>97% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |
产品来源 |
United States |
Q1: What is the mechanism of action of Paritaprevir?
A1: Paritaprevir is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, Paritaprevir disrupts the HCV life cycle and prevents viral replication. [, , ]
Q2: Why is Paritaprevir co-administered with Ritonavir?
A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for Paritaprevir metabolism. Co-administration of Ritonavir significantly increases Paritaprevir exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]
Q3: What is the molecular formula and weight of Paritaprevir?
A3: Unfortunately, the specific molecular formula and weight of Paritaprevir are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for Paritaprevir?
A4: The provided research papers do not discuss spectroscopic characterization of Paritaprevir.
Q5: Are there any studies exploring Paritaprevir's material compatibility?
A5: The provided papers mainly focus on the pharmacological aspects of Paritaprevir. Detailed studies on material compatibility are not discussed in these papers.
Q6: How is Paritaprevir absorbed and distributed in the body?
A7: While the exact mechanisms are not fully elucidated in the provided papers, Paritaprevir exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]
Q7: What are the main routes of Paritaprevir elimination?
A8: Following oral administration, Paritaprevir is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.
Q8: What is the evidence supporting the efficacy of Paritaprevir in treating HCV infection?
A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of Paritaprevir in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]
Q9: What are the known resistance mechanisms to Paritaprevir?
A10: Resistance to Paritaprevir, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with Paritaprevir resistance occur at amino acid position 168 within the NS3 protease. [, ]
Q10: Are there any known cross-resistance concerns with Paritaprevir?
A11: The development of resistance to one HCV protease inhibitor, such as Paritaprevir, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []
Q11: Does Paritaprevir interact with drug transporters?
A12: Yes, Paritaprevir is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。